Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate

Description

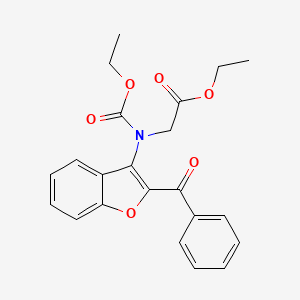

Ethyl ((2-benzoyl-1-benzofuran-3-yl)(ethoxycarbonyl)amino)acetate (CAS: 301538-54-5) is a benzofuran-derived ester with a molecular formula of C₂₂H₂₁NO₆ and a molecular weight of 395.416 g/mol . Its structure features a benzofuran core substituted at the 3-position with an ethoxycarbonylamino group and at the 2-position with a benzoyl moiety. The compound is notable for its complex ester and carbamate functionalities, which influence its reactivity and physical properties.

Properties

CAS No. |

301538-54-5 |

|---|---|

Molecular Formula |

C22H21NO6 |

Molecular Weight |

395.4 g/mol |

IUPAC Name |

ethyl 2-[(2-benzoyl-1-benzofuran-3-yl)-ethoxycarbonylamino]acetate |

InChI |

InChI=1S/C22H21NO6/c1-3-27-18(24)14-23(22(26)28-4-2)19-16-12-8-9-13-17(16)29-21(19)20(25)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |

InChI Key |

VCOPMHJADXMZTK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(C1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate typically involves the reaction of ethyl 2-(2,4-dimethoxybenzoyl)acetate with 3-methoxy phenol in the presence of a catalyst such as FeCl3 and additives like 2,2′-bipyridine . The reaction is carried out in a solvent like dichloroethane (DCE) at elevated temperatures (around 70°C) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Research indicates that Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing benzofuran derivatives can exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Potential : The structural features of this compound suggest it may interact with biological targets involved in cancer progression. Preliminary studies indicate cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action.

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

Anticancer Agents

The compound's ability to inhibit tumor growth has been demonstrated in vitro. Further studies are needed to evaluate its efficacy in vivo and to understand the pathways through which it exerts its effects.

Antimicrobial Agents

Given its promising antimicrobial properties, this compound could be developed into a new class of antimicrobial agents, particularly against resistant strains of bacteria.

Case Studies

Several case studies have focused on the synthesis and application of similar benzofuran derivatives:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of benzofuran derivatives and their evaluation as potential anticancer agents. The findings suggested that modifications to the benzofuran structure could enhance biological activity.

- Case Study 2 : Research conducted on related compounds demonstrated their effectiveness against various microbial strains, emphasizing the importance of structural diversity in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzofuran-Based Esters with Sulfinyl Groups

Compounds such as methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate (CAS: N/A) and ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate (CAS: N/A) share the benzofuran backbone but differ in substituents. These analogues incorporate sulfinyl groups (S=O) instead of the benzoyl-ethoxycarbonylamino moiety, leading to distinct electronic and steric profiles. For example:

Ethoxycarbonylamino-Substituted Derivatives

- Ethyl 2-[(ethoxycarbonyl)amino]-2-(1-tosyl-1H-pyrrol-2-yl)acetate (7j): This compound (C₂₂H₂₂N₂O₅SNa) features a tosyl-pyrrole substituent instead of the benzofuran-benzoyl system. It is synthesized via Bi/Fe catalysis and has a melting point of 138.9°C .

- Ethyl 2-((ethoxycarbonyl)amino)acetate (CAS: 999-30-4): A simpler analogue lacking the benzofuran ring, this compound serves as a precursor in carbamate synthesis .

Physical and Chemical Properties

Pharmacological and Functional Comparisons

- Antimicrobial Activity : Benzofuran-sulfinyl derivatives show promise against bacterial and fungal pathogens .

- Anti-inflammatory Potential: Indole-acetate analogues (e.g., Ethyl 5-(ethoxycarbonyl)methoxy]-1-alkyl/aryl-2-methyl-indole-3-carboxylate) demonstrate in vivo anti-inflammatory effects comparable to indomethacin .

Key Research Findings and Gaps

Structural Stability : The benzofuran core in sulfinyl derivatives (e.g., ) is more rigid due to π–π interactions, whereas the target compound’s benzoyl group may introduce steric hindrance.

Synthetic Challenges: Bi/Fe catalysis (used for 7j, 7k, 7l ) is effective for introducing ethoxycarbonylamino groups but requires stringent conditions for light- and acid-sensitive products.

Biological Activity

Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate, with the CAS number 301538-54-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C22H21NO6

- Molecular Weight : 395.4 g/mol

- Structure : The compound features a benzofuran moiety, which is known for various biological activities, and an ethoxycarbonyl group that may influence its pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains. The structure–activity relationship (SAR) analyses suggest that modifications in the benzofuran structure can enhance antimicrobial potency.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Benzofuran Derivative A | 6.25 | Active against S. aureus |

| Benzofuran Derivative B | 4.01–4.23 | Active against A. niger |

Studies have reported that certain benzofuran derivatives exhibit minimum inhibitory concentrations (MICs) ranging from 0.7 to 15.62 μg/mL against various bacterial strains, indicating a promising scope for this compound in antimicrobial applications .

Antioxidant Activity

Benzofuran derivatives are also recognized for their antioxidant properties, which can mitigate oxidative stress in biological systems. The presence of specific functional groups in the this compound may contribute to its ability to scavenge free radicals effectively.

Anti-inflammatory Effects

Research has suggested that compounds with similar structures possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators. This action could make this compound a candidate for therapeutic applications in inflammatory diseases.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in microbial resistance, oxidative stress response, and inflammatory pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study tested various benzofuran derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications in the benzene ring significantly impacted their MIC values. This compound's structure suggests it may share similar efficacy .

- Oxidative Stress Reduction : In vitro assays demonstrated that certain benzofuran derivatives reduced oxidative stress markers in cell cultures, suggesting potential therapeutic benefits for conditions associated with oxidative damage .

- Inflammation Modulation : Experimental models showed that related compounds could downregulate inflammatory markers, indicating a possible role for this compound in managing inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via catalytic methods using Bi(OTf)₃ or Fe(ClO₄)₃ catalysts under mild conditions (e.g., methanol solvent, room temperature). Key steps include:

- Substrate Preparation : Combine urea/benzamide derivatives, ethyl glyoxylate, and substituted benzofuran precursors.

- Catalytic Optimization : Test Bi vs. Fe catalysts for yield differences (e.g., Bi often produces solids, while Fe yields oils). Monitor via TLC (Rf ~0.56–0.58) and purify via column chromatography (ethyl acetate/petroleum ether) .

- Yield Improvement : Adjust stoichiometry (1:1.2 molar ratio of amine to aldehyde) and reaction time (3–12 hours).

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzoyl protons at δ 7.3–8.1 ppm). MS (EI or HRMS) for molecular ion validation (e.g., m/z 366.39 for C₂₂H₂₂O₅) .

- Crystallography : X-ray diffraction (Cu-Kα radiation) to resolve bond lengths/angles. Refine via SHELXL (e.g., triclinic P1 space group, α/β/γ angles ~94–105°) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Follow OSHA/GHS guidelines:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How can catalytic efficiency discrepancies between Bi and Fe catalysts be resolved in the synthesis of related benzofuran derivatives?

- Methodological Answer :

- Mechanistic Studies : Use DFT calculations (e.g., Gaussian 09) to compare transition-state energies for Bi (Lewis acid) vs. Fe (redox-active) pathways.

- Kinetic Profiling : Conduct time-resolved NMR to identify intermediates (e.g., enamine vs. carbocation species).

- By-Product Analysis : Characterize side products via GC-MS (e.g., ethyl acetate by-products from ester hydrolysis) .

Q. What challenges arise in resolving crystallographic data for benzofuran-based compounds, and how are they addressed using SHELX?

- Methodological Answer :

- Data Collection : Ensure high-resolution (<1.0 Å) datasets at low temperature (100 K) to reduce thermal motion.

- Refinement : Apply SHELXL restraints for disordered ethoxy groups. Use OLEX2 for graphical validation of H-bonding (e.g., π–π stacking at 3.84 Å) and R-factor convergence (<0.05) .

- Twinned Data : For cases with α/β angle deviations >5°, employ TWINLAW in SHELXL to model pseudo-merohedral twinning .

Q. How can contradictions in reaction pathways (e.g., abnormal Michael additions) be experimentally resolved for ethyl malonate derivatives?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled ethyl malonate to track carbonyl migration via 2D NMR (HSQC/HMBC).

- Competition Experiments : Compare product ratios under varying pH (e.g., acidic vs. basic conditions) to identify dominant mechanisms.

- Theoretical Modeling : Map potential energy surfaces (PES) using ORCA to predict rearrangement vs. direct addition pathways .

Q. What computational strategies are recommended for studying the compound’s thermodynamic properties and binding interactions?

- Methodological Answer :

- Thermodynamics : Calculate heats of formation (ΔHf) via Gaussian 09 using B3LYP/6-311+G(d,p). Compare with experimental GC-MS data (e.g., ionization potentials) .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase enzymes). Validate with MD simulations (NAMD, 100 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.